molecular formula C17H22N2O5 B2966319 1-Boc-4-(Cbz-amino)-3-pyrrolidinone CAS No. 288083-67-0

1-Boc-4-(Cbz-amino)-3-pyrrolidinone

Cat. No. B2966319
CAS RN: 288083-67-0
M. Wt: 334.372
InChI Key: RYZYWTOZMAUABX-UHFFFAOYSA-N
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Description

1-Boc-4-(Cbz-amino)-3-pyrrolidinone is an organic compound used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds . It is a derivative of the naturally occurring amino acid, piperidine, and contains a carbobenzoxy (Cbz) group .


Synthesis Analysis

This compound is used in the synthesis of complex molecules such as 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives. It demonstrates its utility in creating templates for targeting GPCR (G protein-coupled receptor) targets.


Molecular Structure Analysis

The molecular formula of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone is C18H26N2O4 . Its IUPAC name is tert-butyl 4-{[(benzyloxy)carbonyl]amino}-1-piperidinecarboxylate .


Chemical Reactions Analysis

1-Boc-4-(Cbz-amino)-3-pyrrolidinone is used to create orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines. This demonstrates its versatility in creating diverse chemical structures for various applications.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.42 . It has a boiling point of 471.6°C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

  • Synthesis of Orthogonally Protected Compounds : Orthogonally N-protected (Boc and Cbz) compounds like 1-Boc-4-(Cbz-amino)-3-pyrrolidinone are versatile building blocks for the synthesis of substituted aminopiperidines, which have high potential for biological activity. A straightforward synthesis method starting with simple materials like pyridine and benzyl chloride has been developed, highlighting the compound's utility in creating biologically active compounds (Schramm et al., 2009).

  • Peptide Synthesis Applications : The compound plays a significant role in the synthesis of peptide bonds. Its stability and ability to react without producing side products other than CO2 during condensation reactions make it a valuable component in both solid-phase and solution-phase peptide synthesis (Fuller et al., 1996).

  • Combinatorial Chemistry : It serves as a scaffold for combinatorial chemistry. The synthesis of triazolyl-substituted 3-aminopiperidines from a piperidine building block, involving nucleophilic ring opening and copper-catalyzed cycloaddition, underscores the compound's versatility in creating new chemical entities for potential pharmacological screening (Schramm et al., 2010).

  • Synthesis of Chiral Derivatives : The compound is used in the synthesis of enantiopure pyrrolidine derivatives containing a β-amino acid moiety, demonstrating its utility in producing chiral compounds. This process involves coupling N-Boc-protected β-amino acid derivatives with bulky amines, followed by N-deprotection (Vega‐Peñaloza et al., 2013).

Mechanism of Action

While the exact mechanism of action remains to be characterized, there’s research exploring its effects on binge-eating behavior and anxiety in rats. This suggests that 1-Boc-4-(Cbz-amino)-3-pyrrolidinone or its derivatives might have potential therapeutic applications.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statement is H302 . Precautionary measures include P280-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 3-oxo-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZYWTOZMAUABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(Cbz-amino)-3-pyrrolidinone

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